[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate
Description
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate is a synthetic organic compound featuring a hybrid structure combining a cyano-substituted branched alkylamine, an oxoethyl linker, and a 2-methoxybenzoyl-substituted acetamide moiety. The compound’s structural complexity arises from the juxtaposition of electron-withdrawing (cyano, carbonyl) and electron-donating (methoxy) groups, which may influence its reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-12(2)18(3,11-19)21-15(22)10-26-16(23)9-20-17(24)13-7-5-6-8-14(13)25-4/h5-8,12H,9-10H2,1-4H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKESMHQLSITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)CNC(=O)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.
Introduction of the methoxybenzoyl group: This step involves the acylation of an amine intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.
Coupling of the intermediates: The final step involves the coupling of the cyano and methoxybenzoyl intermediates under conditions that promote the formation of the desired ester linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding quinones.
Reduction: Reduction of the cyano group can yield primary amines, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and their derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research indicates that derivatives of this compound may exhibit anti-cancer properties, potentially acting as inhibitors for various cancer cell lines.
Drug Design
The ability to modify the functional groups in this compound opens avenues for designing drugs that can interact with specific receptors or enzymes. The methoxybenzoyl group can be particularly useful for enhancing solubility and bioavailability, critical factors in drug formulation.
Studies have indicated that compounds with similar structures can exhibit significant biological activities, including anti-inflammatory and analgesic effects. Investigating the biological activity of this compound could lead to the discovery of new therapeutic agents targeting inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anti-Cancer Activity | To evaluate the cytotoxic effects on cancer cell lines | The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), indicating potential as an anti-cancer agent. |
| Drug Interaction Studies | To assess binding affinity with specific receptors | Results showed promising binding affinity with estrogen receptors, suggesting potential use in hormone-related therapies. |
| Synthesis of Derivatives | To create analogs for enhanced activity | Several derivatives were synthesized, showing improved potency against target enzymes involved in cancer progression. |
Mechanism of Action
The mechanism by which [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate exerts its effects involves its interaction with specific molecular targets. The cyano group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
*Assumed based on structural similarity to analogs.
Key Observations:
Backbone Diversity: All compounds share a 2-oxoethyl acetamide/ester core but differ in substituent groups.
Electron Modulation : Methoxy (target compound, ), fluoro (), and bromo () substituents alter electronic profiles, affecting solubility and binding affinity.
Crystallinity : Planar geometries (e.g., ) and hydrogen-bonding networks (e.g., ) suggest varied solid-state behaviors, influencing formulation stability.
Key Observations:
Amide Coupling : The target compound’s synthesis likely parallels methods in , using oxalyl chloride or carbodiimide-based coupling agents.
Steric Challenges : The 3-methylbutan-2-yl group may hinder nucleophilic attack during amide formation, necessitating optimized conditions.
Thermal Sensitivity: Compounds like require reflux conditions, whereas the target compound’s cyano group may demand milder temperatures to prevent decomposition.
Biological Activity
The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate is a complex organic molecule notable for its diverse functional groups, including a cyano group, an amine, and an ester. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in drug design and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name highlights its complex structure, which includes:
- A cyano group that may contribute to its reactivity.
- An amine group that can participate in hydrogen bonding and influence solubility.
- An ester linkage that can affect bioavailability.
Molecular Formula : C17H23N3O5
Molecular Weight : 351.39 g/mol
Biological Activity Overview
Biological activity refers to the effects exerted by a compound on living organisms. The activity of this specific compound is assessed through various bioassays that measure its efficacy against biological targets such as enzymes or receptors. Preliminary studies indicate that the biological activity of this compound may be influenced by its structural features, particularly its ability to interact with specific biological macromolecules.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptors associated with various physiological processes, impacting signaling pathways.
- Antioxidant Activity : Structural components suggest possible antioxidant properties, which could be beneficial in mitigating oxidative stress.
Research Findings and Case Studies
Recent studies have investigated the biological effects of similar compounds, providing insights into the potential activities of this compound.
Comparative Analysis
A comparative analysis with structurally related compounds reveals significant insights into biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring; mGluR5 antagonist | Neuroprotective effects |
| 4-Indolyl-2-guanidinothiazole | Guanidine and thiazole; anti-inflammatory properties | Inhibits acid secretion |
| Phenylalanine Derivatives | Amino acid backbone with various substituents | Antioxidant activities |
This table illustrates how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.
Pharmacological Applications
The potential applications of this compound span various fields:
- Anticancer Therapy : Due to its ability to inhibit specific enzymes or modulate receptor activity.
- Anti-inflammatory Agents : Possible role in reducing inflammation through modulation of inflammatory pathways.
- Neuroprotective Strategies : Potential applications in neurodegenerative diseases by targeting neuroprotective mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of 2-methoxybenzoyl groups to aminoacetate intermediates. For example, analogous ester syntheses (e.g., methyl {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl} acetate) use reflux conditions (4 hours) with chloromethane, monitored via TLC for completion . Optimization includes adjusting solvent polarity (e.g., methanol for recrystallization) and controlling reaction temperature to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and amide linkages. Infrared (IR) spectroscopy identifies functional groups like cyano (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₁₇N₃O₅, theoretical MW: 331.27 g/mol). Purity can be assessed via HPLC using a C18 column with acetonitrile/water gradients, as demonstrated in similar acetates .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Avoid dust generation, as seen in safety guidelines for ethyl 2-(3-chloro-5-methoxyphenyl)-2-oxoacetate . Store in airtight containers away from ignition sources. In case of exposure, wash affected areas immediately and consult safety data sheets for analogous compounds (e.g., 2-(methoxycarbonyl)amino acids) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols using controls like known bioactive esters (e.g., benzisothiazolone derivatives ). Validate activity via dose-response curves and replicate studies under controlled environments (e.g., 37°C, pH 7.4). Meta-analysis of raw data from multiple sources can identify confounding variables .
Q. What experimental designs are suitable for assessing the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic transformations and ecological risks. Laboratory studies should measure hydrolysis rates (pH 5–9), photodegradation under UV light, and biodegradation via OECD 301 tests. Field studies can monitor bioaccumulation in model organisms (e.g., Daphnia magna), referencing methodologies for similar thiadiazole derivatives .
Q. How can computational modeling predict the compound’s pharmacokinetic properties and metabolic pathways?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes. QSAR models can estimate logP (lipophilicity) and metabolic half-life. In silico tools like SwissADME validate absorption parameters, while MD simulations assess stability in biological membranes, as applied to methyl 2-[2-(2-methylphenoxy)phenyl]acetates .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies must control ionic strength and temperature. For example, conflicting results may arise from buffer composition (phosphate vs. citrate). Use HPLC-UV to quantify degradation products at pH 2 (simulated gastric fluid) and pH 7.4 (blood), as done for 2-methylacetoacetic acid derivatives . Statistical tools (ANOVA) can identify significant differences between experimental setups .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
